N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide
説明
This compound features a benzothiazole core substituted with a methyl group at the 6-position, linked via a carboxamide bridge to a piperidine ring. The piperidine is further connected to a pyridazine moiety bearing a pyridin-4-yl group.
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS/c1-15-2-3-19-20(14-15)31-23(25-19)26-22(30)17-8-12-29(13-9-17)21-5-4-18(27-28-21)16-6-10-24-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPIMGPWNBGZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide, identified by CAS number 1203163-39-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 430.5 g/mol
1. Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole and pyridazine exhibit notable antimicrobial properties. For instance, compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine have shown effective inhibition against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds ranged from 3.12 to 12.5 μg/mL, suggesting that this compound may also possess comparable activity .
The biological activity of this compound is hypothesized to involve interactions with specific enzyme targets or receptors. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with critical metabolic pathways in pathogens. The structural motifs present in the molecule suggest potential binding affinities to various biological targets, including kinases and GPCRs (G protein-coupled receptors) .
Study 1: Antibacterial Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated that compounds with similar structural features to N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine were effective against resistant bacterial strains. The study employed a panel of clinical isolates and assessed the MIC values against standard antibiotics as controls .
Study 2: Inhibition of Cancer Cell Proliferation
Another significant area of research has focused on the anti-cancer properties of related compounds. A derivative was tested for its ability to inhibit the proliferation of various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1203163-39-6 |
| Molecular Formula | CHNOS |
| Molecular Weight | 430.5 g/mol |
| Antibacterial MIC Range | 3.12 - 12.5 μg/mL |
| Cancer Cell Line Inhibition Concentration | Low micromolar |
類似化合物との比較
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides
Structural Similarities :
- Shared pyridinyl and carboxamide groups, critical for hydrogen bonding with target proteins.
- Both incorporate heterocyclic cores (benzothiazole vs. thiazole).
Key Differences :
N-(4-Ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
Structural Similarities :
- Identical piperidine-4-carboxamide and pyridazine backbone.
- Pyridinyl substitution on pyridazine (position 3 vs. 4 in the target compound).
Key Differences :
- Pyridine Orientation : Pyridin-3-yl (meta-substituted) vs. pyridin-4-yl (para-substituted) may affect steric compatibility with target binding pockets.
- Aromatic Substituent : Ethoxyphenyl (electron-donating group) vs. 6-methylbenzothiazole (electron-withdrawing, rigid) could modulate bioavailability and target engagement .
Molecular Weight :
- The ethoxyphenyl analog has a molecular weight of 403.5 g/mol, while the target compound’s benzothiazole substitution likely increases its molecular weight, influencing logP and membrane permeability.
6,7-Dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine
Structural Similarities :
- Pyridin-4-yl group and nitrogen-rich heterocycles (phthalazine vs. pyridazine).
Key Differences :
- Core Heterocycle: Phthalazine (fused benzene-pyridazine) vs. standalone pyridazine in the target compound.
- Substituents : Chlorine atoms and cyclopentylamine in the phthalazine derivative introduce steric bulk and lipophilicity, contrasting with the target compound’s methylbenzothiazole and piperidine groups .
PROTAC Compound 8.8 (Benzimidazole-Pyridinyl Derivative)
Structural Similarities :
- Both employ pyridinyl and carboxamide linkages, common in kinase inhibitors.
Key Differences :
- Complexity: PROTAC 8.8 includes a bis-functional structure (target-binding + E3 ligase-recruiting motifs), whereas the target compound is a monomeric inhibitor.
- Pharmacokinetics : PROTACs require optimized linker lengths and solubility, which may differ from the target compound’s design priorities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
